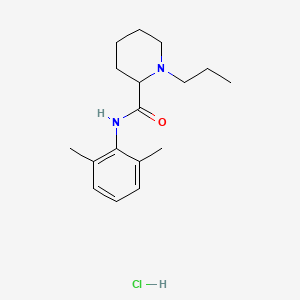

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride

Vue d'ensemble

Description

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is a chemical compound known for its applications in various fields, including medicine and chemistry. This compound is structurally related to local anesthetics and has been studied for its potential therapeutic uses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with 1-propylpiperidine-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or aromatic compounds.

Applications De Recherche Scientifique

It appears you're asking for information on the applications of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. Based on the search results, this compound is closely related to ropivacaine and its impurities .

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide Isomers and Salts

- (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide: This is also known as Ropivacaine Impurity G or (R)-Ropivacaine .

- (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride: This is associated with Ropivacaine hydrochloride .

- Ropivacaine: This is an aminoamide local anesthetic . It exists as a racemate of its S- and R-enantiomers .

Applications and Properties

The search results provide information about the properties, hazards, and handling of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide and related compounds, particularly in the context of ropivacaine.

- Ropivacaine as a pharmaceutical: Ropivacaine hydrochloride is used as a local anesthetic .

- Safety Information: Material Safety Data Sheets (SDS) detail safety precautions, first aid measures, and storage conditions . For instance, the SDS from Eugia US recommends flushing with water after skin or eye contact and seeking medical attention if irritation persists .

- Hazard Statements: Hazard statements for (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

- Precautionary statements: Precautionary actions include P261 (avoid breathing dust) and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes) .

- Potential Effects on Fertility: Studies with ropivacaine in rats showed no effects on fertility or general reproductive performance across two generations . However, increased loss of pups was observed in one study at a dosage of 23 mg/kg/day, considered secondary to maternal toxicity .

Mécanisme D'action

The mechanism of action of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride involves its interaction with sodium channels in neuronal cell membranes. By blocking these channels, the compound inhibits the propagation of action potentials, leading to a numbing effect. This mechanism is similar to that of other local anesthetics, where the compound binds preferentially to the inactive state of sodium channels, preventing depolarization and subsequent nerve signal transmission .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bupivacaine: Known for its longer duration of action compared to lidocaine.

Mepivacaine: Similar in structure but with different pharmacokinetic properties

Uniqueness

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties. Its propyl group and piperidine ring differentiate it from other local anesthetics, potentially offering variations in its duration of action and potency .

Activité Biologique

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride, commonly known as Ropivacaine, is an aminoamide local anesthetic that has garnered attention for its significant biological activity, particularly in pain management. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 274.4 g/mol

- IUPAC Name : (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride

- Appearance : White crystalline solid

- Melting Point : 185-188 °C

Ropivacaine primarily exerts its effects by blocking sodium channels on neuronal cell membranes. It preferentially binds to the inactive state of these channels, inhibiting the propagation of action potentials and thereby reducing the transmission of pain signals. This mechanism is critical in its application as a local anesthetic during surgical procedures and for managing acute pain.

Local Anesthetic Properties

Ropivacaine is noted for its effectiveness as a local anesthetic with a favorable safety profile. Compared to other local anesthetics such as Bupivacaine, it exhibits lower cardiotoxicity while maintaining effective analgesic properties. This makes it particularly suitable for use in sensitive patient populations, including those with cardiovascular concerns.

Comparison with Other Local Anesthetics

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ropivacaine | CHNO | Long-lasting local anesthetic with lower toxicity |

| Bupivacaine | CHNO | Potent local anesthetic but higher cardiotoxicity |

| Lidocaine | CHNO | Fast onset but shorter duration compared to Ropivacaine |

| Mepivacaine | CHNO | Intermediate duration; less potent than Bupivacaine |

Pharmacokinetics

The pharmacokinetics of Ropivacaine have been studied extensively. Following administration, it demonstrates a predictable absorption profile with a relatively long half-life, allowing for prolonged analgesic effects. Studies indicate that it is metabolized primarily in the liver, with renal impairment having minimal impact on its clearance.

Clinical Applications and Case Studies

Ropivacaine has been successfully utilized in various clinical settings:

- Surgical Anesthesia : Its use in regional anesthesia techniques such as epidural and nerve blocks has been well-documented.

- Pain Management : Clinical trials have shown its efficacy in managing postoperative pain and chronic pain conditions, including neuropathic pain.

- Labor Analgesia : Ropivacaine is frequently used for labor analgesia due to its safety profile and effectiveness.

Case Study Example

A study published in 2023 evaluated the effectiveness of Ropivacaine in patients undergoing total knee arthroplasty. The results indicated that patients receiving Ropivacaine via nerve block reported significantly lower pain scores postoperatively compared to those receiving traditional analgesics (source needed).

Safety and Toxicity Profile

While Ropivacaine is generally well-tolerated, potential side effects include:

- Central nervous system toxicity (e.g., seizures)

- Cardiovascular effects (e.g., hypotension)

- Allergic reactions

The compound's safety profile is enhanced by its lower cardiotoxicity compared to Bupivacaine, making it a preferred choice in various clinical scenarios.

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.